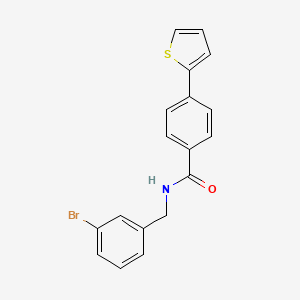
N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide is an organic compound that features a benzamide core substituted with a 3-bromobenzyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-(thiophen-2-yl)benzoic acid with an amine source under dehydrating conditions to form the benzamide linkage.
Introduction of the 3-Bromobenzyl Group: The 3-bromobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzamide core reacts with 3-bromobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide can be used in various fields:
Chemistry: As a building block for more complex molecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N-(3-bromobenzyl)-4-(thiophen-2-yl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The bromobenzyl and thiophene groups could play roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds might include:
N-(3-bromobenzyl)-4-(phenyl)benzamide: Lacks the thiophene ring, which might affect its electronic properties.
N-(3-chlorobenzyl)-4-(thiophen-2-yl)benzamide: Substitution of bromine with chlorine could alter reactivity and biological activity.
N-(3-bromobenzyl)-4-(thiophen-3-yl)benzamide: Positional isomer of the thiophene ring, which could influence its chemical behavior.
Properties
Molecular Formula |
C18H14BrNOS |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-thiophen-2-ylbenzamide |
InChI |
InChI=1S/C18H14BrNOS/c19-16-4-1-3-13(11-16)12-20-18(21)15-8-6-14(7-9-15)17-5-2-10-22-17/h1-11H,12H2,(H,20,21) |
InChI Key |
WFPVVQAAJWRPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















